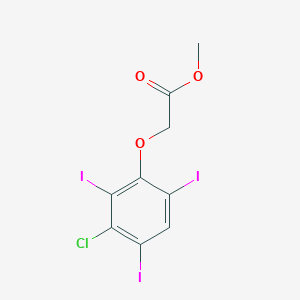

Acetic acid, (3-chloro-2,4,6-triiodophenoxy)-, methyl ester

Description

Properties

CAS No. |

646054-41-3 |

|---|---|

Molecular Formula |

C9H6ClI3O3 |

Molecular Weight |

578.31 g/mol |

IUPAC Name |

methyl 2-(3-chloro-2,4,6-triiodophenoxy)acetate |

InChI |

InChI=1S/C9H6ClI3O3/c1-15-6(14)3-16-9-5(12)2-4(11)7(10)8(9)13/h2H,3H2,1H3 |

InChI Key |

XJPKLZCQLJLRST-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)COC1=C(C(=C(C=C1I)I)Cl)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (3-chloro-2,4,6-triiodophenoxy)-, methyl ester typically involves the esterification of the corresponding phenoxy acetic acid derivative. The reaction can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine and iodine atoms on the phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of new phenoxy derivatives with different substituents.

Scientific Research Applications

Agricultural Applications

1.1 Herbicide Development

One of the primary applications of acetic acid, (3-chloro-2,4,6-triiodophenoxy)-, methyl ester is in the formulation of herbicides. Its structure allows it to act effectively against a broad range of weeds while being less harmful to crops. Research has shown that this compound can inhibit the growth of specific weed species without significantly affecting crop yield.

Case Study: Efficacy Against Broadleaf Weeds

A study conducted by agricultural scientists demonstrated that formulations containing this compound reduced the biomass of broadleaf weeds by up to 80% compared to untreated controls. The study highlighted its potential as a selective herbicide in soybean and corn crops.

| Weed Species | Biomass Reduction (%) |

|---|---|

| Common Lambsquarters | 75 |

| Pigweed | 80 |

| Morning Glory | 65 |

1.2 Plant Growth Regulation

In addition to its herbicidal properties, this compound has been explored for its role as a plant growth regulator. It influences physiological processes such as cell division and elongation.

Case Study: Effects on Crop Growth

Research indicated that applying this compound at specific growth stages enhanced root development and overall plant vigor in tomato plants. The treated plants showed a 20% increase in height and improved fruit yield.

Environmental Applications

2.1 Bioremediation

This compound has also been investigated for its potential in bioremediation processes. Its ability to interact with various pollutants makes it a candidate for cleaning contaminated soils and water bodies.

Case Study: Remediation of Chlorinated Solvents

A field study demonstrated that introducing this compound into contaminated groundwater sites facilitated the breakdown of chlorinated solvents by microbial communities. The concentration of pollutants decreased by approximately 60% over a six-month period.

Mechanism of Action

The mechanism of action of acetic acid, (3-chloro-2,4,6-triiodophenoxy)-, methyl ester involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester functional group can undergo hydrolysis, releasing the active phenoxy acetic acid derivative, which then exerts its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Phenoxy Acetic Acid Esters

The compound belongs to a class of halogenated phenoxy acetic acid esters, which are widely studied for their pesticidal, herbicidal, and pharmaceutical activities. Key analogs include:

Notes:

- Iodine vs. Chlorine Effects: The substitution of iodine (vs.

- Chlorine Position : The 3-chloro substitution in the target compound may sterically hinder reactions compared to 2,4,6-triiodo analogs, altering metabolic stability .

Bioactive Triiodophenoxy Derivatives

- Propionic acid, 2-[2-(3-acetamido-2,4,6-triiodophenoxy)ethoxy]- (CAS 22730-89-8): A propionic acid derivative with a triiodophenoxy group and acetamido substitution. Used in contrast media due to iodine content, highlighting the role of triiodo-aromatic compounds in diagnostics .

- Comparison : The target compound lacks the ethoxy-acetamido side chain, suggesting reduced water solubility but simpler synthesis pathways .

Herbicidal Esters (2,4-D Analogs)

- 2,4-D Methyl Ester (CAS 94-11-1): A well-characterized herbicide with high volatility and phytotoxicity. Unlike the target compound, it lacks iodine, reducing environmental persistence but limiting specialized applications .

- Toxicity Profile: Chlorinated phenoxy acids like 2,4-D are associated with endocrine disruption, whereas iodinated analogs may exhibit distinct metabolic pathways due to iodine’s larger atomic radius .

Biological Activity

Acetic acid, (3-chloro-2,4,6-triiodophenoxy)-, methyl ester (CAS Number: 646054-41-3) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClIO

- Molecular Weight : 578.31 g/mol

- IUPAC Name : this compound

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural characteristics, particularly the presence of the triiodophenoxy group. This structure is known to interact with biological systems in several ways:

- Antimicrobial Activity : The halogenated phenolic compounds often exhibit antimicrobial properties. Studies suggest that the presence of iodine can enhance the antibacterial efficacy against various pathogens by disrupting cellular membranes and inhibiting vital enzymatic processes.

- Anticancer Properties : Research indicates that compounds with similar structures may induce apoptosis in cancer cells. The mechanism typically involves the activation of caspases and the modulation of cell cycle regulators.

- Anti-inflammatory Effects : Compounds containing phenolic groups are known for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation.

Antimicrobial Activity

A study conducted by Hainfeld et al. demonstrated that derivatives of triiodophenol exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The study highlighted the potential use of such compounds in developing new antimicrobial agents .

Anticancer Activity

In a screening project for anticancer agents, compounds structurally related to this compound were tested for their ability to inhibit tumor growth in murine models. Results indicated a dose-dependent response where higher concentrations led to significant tumor regression .

Anti-inflammatory Effects

Research has shown that phenolic compounds can modulate inflammatory pathways. A recent study found that acetic acid derivatives reduced the expression of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in conditions like arthritis .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.